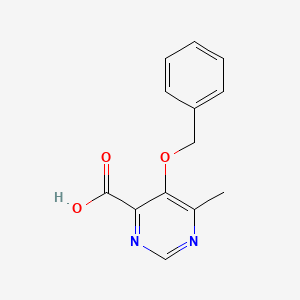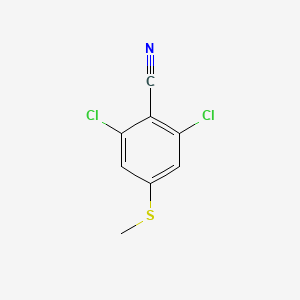![molecular formula C6H3ClFN3 B13895151 7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13895151.png)
7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization and halogenation, to introduce the chlorine and fluorine atoms at the desired positions . The reaction conditions often involve the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One such method includes the use of plug-flow metalation/formylation of readily available 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base . This method allows for the efficient introduction of the desired functional groups and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions often involve the use of organic solvents such as dichloromethane and acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized to enhance their properties for specific applications .
Aplicaciones Científicas De Investigación
7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound is employed in the study of enzyme inhibition and receptor binding, providing insights into molecular mechanisms of action.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals, contributing to the development of more efficient and sustainable products.
Mecanismo De Acción
The mechanism of action of 7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis . Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways and cellular responses . These interactions are mediated by the unique electronic and steric properties conferred by the chlorine and fluorine atoms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine include other pyrazolopyridines, such as:
- 1H-pyrazolo[3,4-b]pyridine
- 1H-pyrazolo[4,3-c]pyridine
- 1H-pyrazolo[4,3-b]quinoline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H3ClFN3 |
|---|---|
Peso molecular |
171.56 g/mol |
Nombre IUPAC |
7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H3ClFN3/c7-5-3(8)1-9-4-2-10-11-6(4)5/h1-2H,(H,10,11) |
Clave InChI |
GQAYKWNERNFKAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C2C(=N1)C=NN2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic acid methyl ester](/img/structure/B13895072.png)


![Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13895090.png)



![[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol](/img/structure/B13895122.png)
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13895124.png)




![6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B13895146.png)
